Cas no 1823822-07-6 (2-(4-Bromo-3-nitrophenyl)butanoic acid)
2-(4-Bromo-3-nitrophenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-3-nitrophenyl)butanoic acid
- SCHEMBL10368126
- EN300-1915281
- 1823822-07-6
- 2-(4-Bromo-3-nitrophenyl)butanoic acid
-
- Inchi: 1S/C10H10BrNO4/c1-2-7(10(13)14)6-3-4-8(11)9(5-6)12(15)16/h3-5,7H,2H2,1H3,(H,13,14)
- InChI Key: RYPBSUXHSOEVBU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1[N+](=O)[O-])C(C(=O)O)CC
Computed Properties
- Exact Mass: 286.97932g/mol
- Monoisotopic Mass: 286.97932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 83.1Ų
2-(4-Bromo-3-nitrophenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1915281-1g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 1g |
$1070.0 | 2023-09-17 | ||
| Enamine | EN300-1915281-5g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 5g |
$3105.0 | 2023-09-17 | ||
| Enamine | EN300-1915281-10g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 10g |
$4606.0 | 2023-09-17 | ||
| Enamine | EN300-1915281-0.05g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 0.05g |
$900.0 | 2023-09-17 | ||
| Enamine | EN300-1915281-0.1g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 0.1g |
$943.0 | 2023-09-17 | ||
| Enamine | EN300-1915281-0.25g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 0.25g |
$985.0 | 2023-09-17 | ||
| Enamine | EN300-1915281-0.5g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 0.5g |
$1027.0 | 2023-09-17 | ||
| Enamine | EN300-1915281-1.0g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1915281-2.5g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 2.5g |
$2100.0 | 2023-09-17 | ||
| Enamine | EN300-1915281-5.0g |
2-(4-bromo-3-nitrophenyl)butanoic acid |
1823822-07-6 | 5g |
$3105.0 | 2023-06-02 |
2-(4-Bromo-3-nitrophenyl)butanoic acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-(4-Bromo-3-nitrophenyl)butanoic acid
Professional Introduction to 2-(4-Bromo-3-nitrophenyl)butanoic acid (CAS No. 1823822-07-6)
2-(4-Bromo-3-nitrophenyl)butanoic acid, with the chemical formula C10H7BrNO4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1823822-07-6, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structural features, including a butanoic acid moiety linked to a nitro-substituted and bromo-substituted phenyl ring, make it a valuable scaffold for designing novel therapeutic agents.
The significance of 2-(4-Bromo-3-nitrophenyl)butanoic acid lies in its potential applications across multiple domains of chemical biology and drug discovery. The presence of both bromine and nitro functional groups on the aromatic ring enhances its reactivity, enabling diverse chemical modifications that can be tailored for specific pharmacological targets. This flexibility has positioned the compound as a key building block in the development of small-molecule inhibitors, ligands for receptor binding, and probes for biochemical assays.
In recent years, the pharmaceutical industry has witnessed an increasing demand for structurally diverse compounds to address complex diseases. 2-(4-Bromo-3-nitrophenyl)butanoic acid has been explored in several preclinical studies as a precursor for molecules targeting neurological disorders, inflammatory conditions, and metabolic diseases. The nitro group, in particular, is known for its ability to modulate electron density in aromatic systems, which can influence binding affinity and metabolic stability of derived drug candidates.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often associated with cancer and other chronic diseases. Researchers have leveraged the reactivity of 2-(4-Bromo-3-nitrophenyl)butanoic acid to develop novel inhibitors that selectively target specific kinases. For instance, modifications to the butanoic acid side chain have been shown to enhance binding interactions with ATP pockets in kinase active sites, leading to potent inhibition of enzymatic activity.
The bromine substituent on the phenyl ring further enhances the compound's utility as a synthetic intermediate. Brominated aromatic compounds are widely used in medicinal chemistry due to their ease of further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse heterocycles or aliphatic groups, expanding the structural diversity of potential drug candidates derived from 2-(4-Bromo-3-nitrophenyl)butanoic acid.
Recent advancements in computational chemistry have also highlighted the importance of 2-(4-Bromo-3-nitrophenyl)butanoic acid in virtual screening campaigns. High-throughput docking studies have identified derivatives of this compound as promising leads for further optimization. The combination of experimental synthesis and computational modeling has accelerated the discovery process, enabling researchers to rapidly evaluate thousands of molecular structures before proceeding to wet-lab validation.
The role of this compound extends beyond kinase inhibition. Emerging research suggests its potential application in developing antiviral agents. The nitro group can be reduced to an amine under controlled conditions, yielding a derivative with enhanced solubility and bioavailability. Such modifications have been explored in the design of protease inhibitors targeting viral replication cycles, demonstrating the versatility of 2-(4-Bromo-3-nitrophenyl)butanoic acid as a pharmacophore.
In conclusion, 2-(4-Bromo-3-nitrophenyl)butanoic acid (CAS No. 1823822-07-6) represents a significant asset in modern drug discovery efforts. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its position as a cornerstone in synthetic organic chemistry and pharmaceutical innovation.
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